4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid
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Overview
Description
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is a heterocyclic compound that features a unique triazolo-azepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azides with alkenes or alkynes to form the triazole ring, followed by further cyclization to form the azepine structure. The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or azepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]diazepine: Another heterocyclic compound with a similar triazolo structure but a different ring size.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazolo ring fused to a pyrimidine ring, used as a CDK2 inhibitor.
Uniqueness
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is unique due to its specific ring structure and the presence of both triazole and azepine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1780785-35-4 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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